9-(4-ethoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-ethoxyphenyl)-1,7-dimethyl-3-nonyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, dimethyl groups, and a nonyl chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-nonyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and appropriate alkylating agents. The reaction conditions may involve:
Alkylation: Introduction of the nonyl chain through alkylation reactions using nonyl halides.
Substitution: Incorporation of the ethoxyphenyl group via nucleophilic substitution reactions.
Cyclization: Formation of the diazaperhydroino ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the diazaperhydroino ring, potentially forming dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nonyl chain and ethoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include phenolic derivatives, dihydro derivatives, and substituted purines.
Scientific Research Applications
Chemistry
In chemistry, 9-(4-ethoxyphenyl)-1,7-dimethyl-3-nonyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in treating diseases related to purine metabolism and enzyme regulation.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-nonyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 9-(4-ethoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 9-(4-ethoxyphenyl)-1,7-dimethyl-3-nonyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione stands out due to its unique nonyl chain and diazaperhydroino ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H39N5O3 |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H39N5O3/c1-5-7-8-9-10-11-12-17-30-25(33)23-24(29(4)27(30)34)28-26-31(18-20(3)19-32(23)26)21-13-15-22(16-14-21)35-6-2/h13-16,20H,5-12,17-19H2,1-4H3 |
InChI Key |
VMKTUQXJICMWTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C |
Origin of Product |
United States |
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